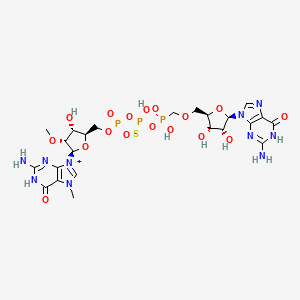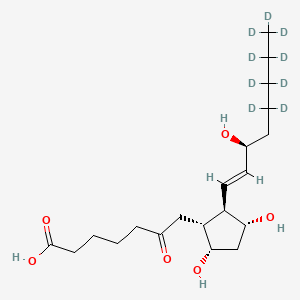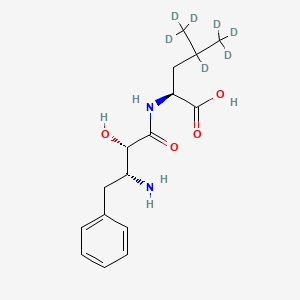
Bestatin-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bestatin-d7, also known as Ubenimex-d7, is a deuterium-labeled derivative of Bestatin. Bestatin is a small molecular weight dipeptide that acts as a potent inhibitor of various aminopeptidases, including aminopeptidase N and leukotriene A4 hydrolase. It has been widely studied for its immunomodulatory, anticancer, and analgesic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bestatin-d7 involves the incorporation of deuterium atoms into the Bestatin molecule. One common method involves the use of deuterated reagents and solvents during the synthesis process. For example, the synthesis may start with the preparation of a deuterated amino acid precursor, followed by coupling reactions to form the dipeptide structure. The final product is then purified and characterized to confirm the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, chromatographic purification, and rigorous quality control to meet the required specifications for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bestatin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Bestatin-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of aminopeptidase activity and its role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, immunomodulation, and pain management.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Bestatin-d7 exerts its effects primarily through the inhibition of aminopeptidases, such as aminopeptidase N and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound can modulate various physiological processes, including immune response, inflammation, and cell proliferation. The molecular targets and pathways involved include the cleavage of bioactive peptides and the regulation of signaling pathways related to immune function and cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bestatin: The non-deuterated form of Bestatin-d7, widely studied for its biological activities.
Thiorphan: Another aminopeptidase inhibitor with similar properties.
Kelatorphan: An analog of Bestatin with enhanced analgesic effects
Uniqueness of this compound
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can enhance the stability and efficacy of the compound, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H24N2O4 |
|---|---|
Molekulargewicht |
315.42 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1/i1D3,2D3,10D |
InChI-Schlüssel |
VGGGPCQERPFHOB-KEQMUGPQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


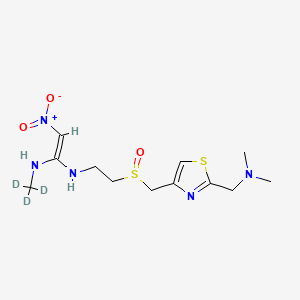

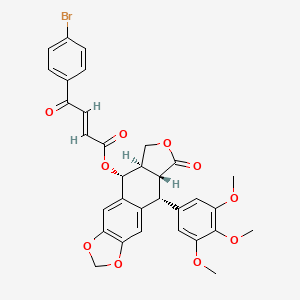
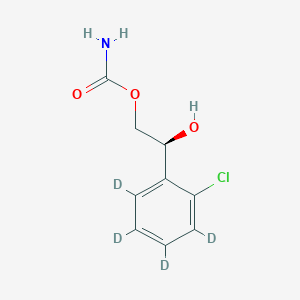

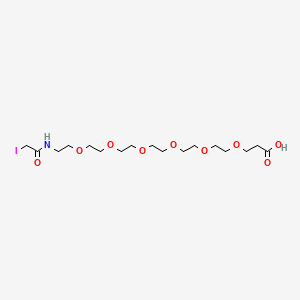
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)


